

Application Notes and Protocols for Sonogashira Coupling of (2- Bromophenylethynyl)trimethylsilane

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Compound of Interest

Compound Name:	(2-Bromophenylethynyl)trimethylsilane
Cat. No.:	B1276842

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.^{[1][2]} This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.^{[1][2]} The use of mild reaction conditions allows for a broad tolerance of functional groups, making it a valuable methodology in drug discovery and development for the construction of novel molecular scaffolds.^{[3][4]}

This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of **(2-Bromophenylethynyl)trimethylsilane** with various terminal alkynes. While specific data for this substrate is limited, the provided protocols and data tables are based on analogous reactions with substituted aryl bromides and serve as a comprehensive guide for reaction setup, optimization, and execution.

Reaction Principle

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.^[3] The palladium(0) catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) salt activates the terminal alkyne, which then undergoes transmetalation with the palladium(II) complex. Subsequent reductive elimination yields the desired coupled product and regenerates the active palladium(0) catalyst.^[3] The trimethylsilyl (TMS) group on the starting material can serve as a protecting group for the terminal alkyne.

Applications in Drug Development

The Sonogashira coupling is instrumental in medicinal chemistry for the synthesis of a wide array of therapeutic agents.^[3] Its ability to introduce alkynyl moieties into aromatic systems allows for the creation of rigid scaffolds and the exploration of novel chemical space. This is crucial for optimizing ligand-receptor interactions and improving the pharmacokinetic properties of drug candidates. Examples of its application include the synthesis of enzyme inhibitors, receptor agonists and antagonists, and anticancer agents.

Experimental Protocols

A generalized experimental protocol for the Sonogashira coupling of **(2-Bromophenylethynyl)trimethylsilane** with a terminal alkyne is provided below. This protocol is a starting point and may require optimization for specific substrates.

Materials:

- **(2-Bromophenylethynyl)trimethylsilane**
- Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
- Palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$, $\text{Pd}(\text{PPh}_3)_4$)
- Copper(I) iodide (CuI)
- Base (e.g., triethylamine (Et_3N), diisopropylamine (DIPA))
- Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)
- Anhydrous magnesium sulfate or sodium sulfate

- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%).
- Addition of Reagents: Add **(2-Bromophenylethynyl)trimethylsilane** (1.0 equivalent) and the terminal alkyne (1.1-1.5 equivalents).
- Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the base. The reaction concentration is typically between 0.1 and 0.5 M.
- Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C. The optimal temperature will depend on the reactivity of the specific substrates.
- Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
- Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following tables summarize typical reaction conditions and yields for Sonogashira couplings of various aryl bromides with terminal alkynes, which can be used as a reference for optimizing the reaction of **(2-Bromophenylethynyl)trimethylsilane**.

Table 1: Sonogashira Coupling of Various Aryl Bromides with Terminal Alkynes

Entry	Aryl Bromide	Alkyn e	Pd		Base	Solve nt	Temp (°C)	Time (h)	Yield (%)
			Catal yst (mol %)	CuI (mol %)					
1	2- Bromo aniline	Phenyl acetyl ene	Pd(CF ₃ COO) ₂ (2.5)	5	Et ₃ N	DMF	100	3	96
2	2- Bromo -4- methyl aniline	Phenyl acetyl ene	Pd(CF ₃ COO) ₂ (2.5)	5	Et ₃ N	DMF	100	3	93
3	4- Bromo anisol e	1- Hexyn e	PdCl ₂ (PPh ₃) ₂ (2)	4	Et ₃ N	THF	65	12	85
4	1- Bromo -4- nitrobe nzene	Phenyl acetyl ene	Pd(PP h ₃) ₄ (3)	5	DIPA	Toluene	80	6	92
5	2- Bromo toluen e	(Trimet hylsilyl)acetyl ene	PdCl ₂ (PPh ₃) ₂ (1.5)	3	Et ₃ N	THF/E t ₃ N	70	16	88

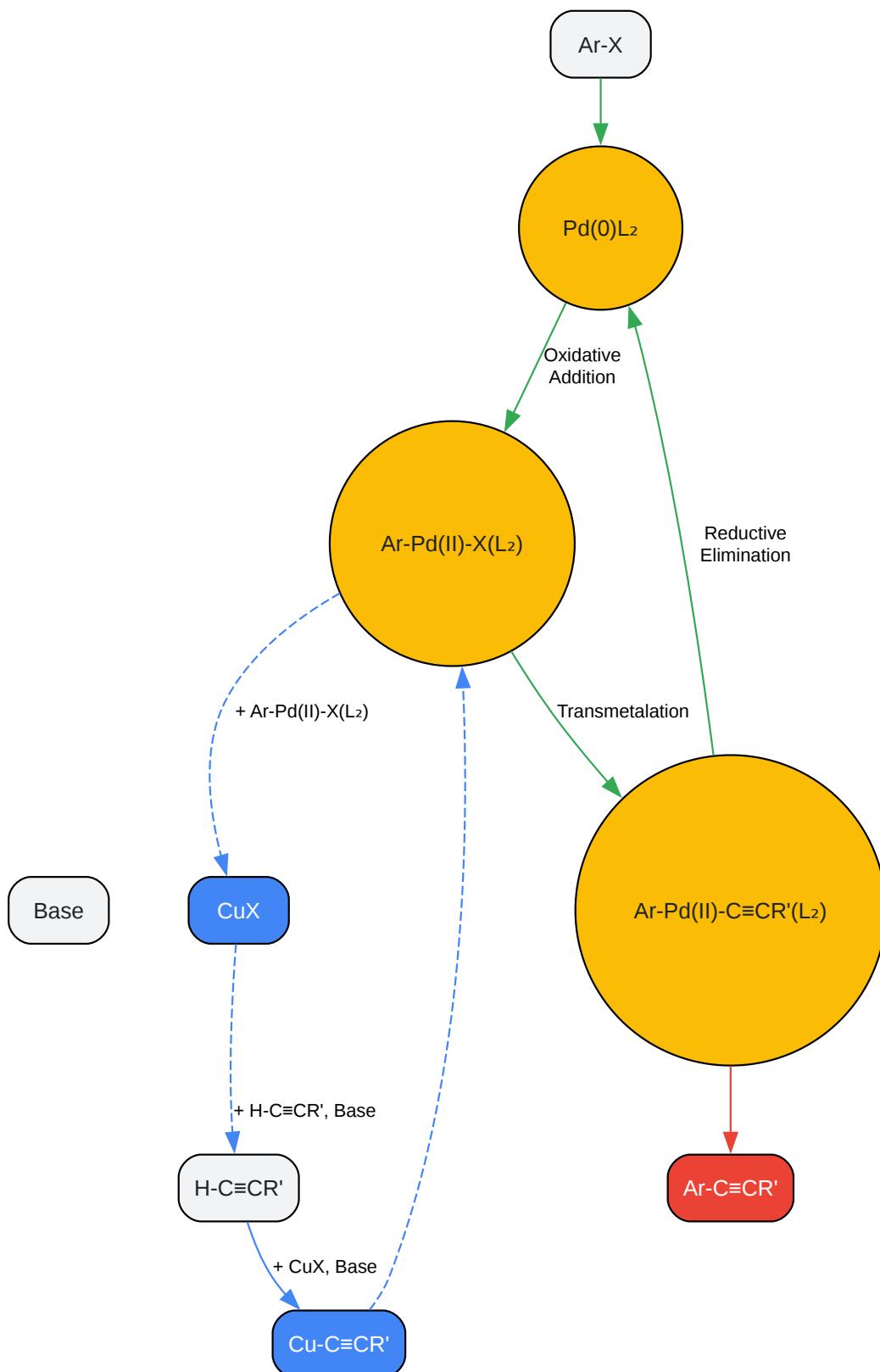
Data compiled from analogous reactions reported in the literature.

Mandatory Visualizations



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Caption: Experimental Workflow for Sonogashira Coupling.

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Caption: Catalytic Cycle of the Sonogashira Coupling.

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